2,6-Diaminopimelic acid-containing Capreomycin IA (CMN IA) is a cyclic peptide antibiotic belonging to the tuberactinomycin family. [] It is produced by the bacterium Streptomyces capreolus A250. [, ] CMN IA is one of four structurally related cyclic peptides that collectively make up the antibiotic capreomycin, which is used clinically to treat multidrug-resistant tuberculosis (MDR-TB). [, ]
The primary source of 2-6-Capreomycin IA is the bacterium Streptomyces capreolus. This organism produces the antibiotic as part of its natural defense mechanisms against competing microorganisms in its environment. The isolation and characterization of capreomycin from this source have been pivotal in understanding its pharmacological potential.
2-6-Capreomycin IA belongs to the class of antibiotics known as peptide antibiotics. It is specifically classified under the group of cyclic peptides due to its macrocyclic structure, which is characterized by a ring formation that enhances its stability and bioactivity. This compound is often categorized alongside other antitubercular agents, particularly those targeting resistant strains.
The synthesis of 2-6-Capreomycin IA can be achieved through both natural fermentation processes and synthetic methods. The natural biosynthesis involves culturing Streptomyces capreolus under specific conditions that promote the production of the antibiotic.
Technical Details:
The molecular structure of 2-6-Capreomycin IA consists of a macrocyclic ring structure with several amino acid residues linked by peptide bonds. The specific arrangement and types of amino acids contribute to its biological activity and stability.
The molecular formula for 2-6-Capreomycin IA is CHNOS, with a molecular weight of approximately 466.63 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
2-6-Capreomycin IA participates in various chemical reactions typical for peptide antibiotics, including hydrolysis under acidic or basic conditions, which can lead to the breakdown of peptide bonds.
Technical Details:
The mechanism through which 2-6-Capreomycin IA acts involves interference with bacterial protein synthesis. Specifically, it binds to the ribosomal subunits of Mycobacterium tuberculosis, disrupting the translation process essential for bacterial growth and replication.
Research indicates that capreomycin primarily targets the 70S ribosome in prokaryotic cells, leading to misreading of mRNA and ultimately inhibiting cell wall synthesis, which is critical for bacterial survival .
2-6-Capreomycin IA has significant applications in medical research and clinical settings:
Capreomycin IA (C~25~H~44~N~14~O~8~) is a major constituent of the capreomycin complex, a cyclic pentapeptide antibiotic isolated from Streptomyces capreolus (now classified as Saccharothrix mutabilis subspecies capreolus) [5] [7]. Its core structure consists of a macrocyclic peptide ring featuring non-proteinogenic amino acids: a β-lysine residue, L-capreomycidine (a guanidino-containing amino acid), and a ureido linkage (Figure 1). The cyclic depsipeptide backbone is closed by an ester bond between the hydroxyl group of L-serine and the carboxyl group of β-lysine [5].
Distinction from its closely related isomers hinges on specific stereochemical and substituent variations:
Table 1: Structural Differentiation Within the Capreomycin Complex
Component | β-Hydroxy Group on Capreomycidine | Stereochemistry | Molecular Formula |
---|---|---|---|
Capreomycin IA | Present | syn | C~25~H~44~N~14~O~8~ |
Capreomycin IB | Present | anti | C~25~H~44~N~14~O~8~ |
Capreomycin IIA | Absent | syn (alternative center) | C~24~H~44~N~14~O~7~ |
Capreomycin IIB | Absent | anti (alternative center) | C~24~H~44~N~14~O~7~ |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR analyses provide definitive evidence for the structure of capreomycin IA, particularly highlighting the β-lysine side chain and capreomycidine moieties. Key NMR features include [3] [4]:
Mass Spectrometry (MS):Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode shows the protonated molecule [M+H]⁺ for capreomycin IA at m/z 665.3 (calculated for C~25~H~45~N~14~O~8~⁺). Characteristic fragment ions arise from cleavage of the depsipeptide bond (m/z 432.2) and loss of the ureido group (-CONH~2~, m/z 622.3). LC-MS using HILIC separation effectively distinguishes IA from IB based on retention time and fragmentation patterns [3] [4].
Infrared (IR) Spectroscopy:IR spectra confirm functional groups critical to capreomycin IA’s structure and stability [2] [4]:
Table 2: Key Spectroscopic Signatures of Capreomycin IA
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR (D~2~O, δ ppm) | 4.8 (1H, br s) | β-OH of Capreomycidine |
3.0–3.2 (2H, m) | ε-CH~2~ of β-Lysine | |
~7.0 (3H, br) | Guanidino NH, Ureido NH | |
¹³C NMR (D~2~O, δ ppm) | ~158 | Ureido Carbonyl (N-C(O)-N) |
~175 | Depsipeptide/Amide Carbonyls | |
ESI-MS | 665.3 [M+H]⁺ | Molecular Ion |
432.2 | Cyclic Core Fragment | |
IR (cm⁻¹) | 1650 | Amide I (C=O stretch) |
1540 | Amide II (N-H bend/C-N stretch) | |
1200 | Ester C-O stretch |
Capreomycin IA’s biological relevance and physicochemical behavior are best understood through direct comparison with its co-isolated analogs:
Structural Differences Dictate Acetylation Susceptibility: Capreomycin IA and IB (both hydroxylated) are substrates for Eis acetyltransferase enzymes (Mycobacterium tuberculosis, M. smegmatis), which acetylate the ε-amino group of the β-lysine side chain. This modification inactivates the antibiotic. In contrast, capreomycin IIA and IIB lack this lysyl side chain and are poor Eis substrates [3]. Molecular modeling confirms the ε-amine of IA’s β-lysine is positioned optimally within the Eis active site for acetyl transfer from Acetyl-CoA [3].
Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) using diol-type columns effectively resolves the capreomycin complex. Capreomycin IA typically elutes after IB due to subtle polarity differences induced by the syn vs. anti β-hydroxy configuration. The non-hydroxylated IIA and IIB components exhibit significantly shorter retention times under identical HILIC conditions, reflecting their lower overall polarity [4].
Relative Abundance and Stability: Capreomycin IA and IB constitute approximately 90% of the commercial capreomycin sulfate mixture, with IA often reported as the predominant component. All four variants share susceptibility to degradation under strongly acidic (hydrolysis of ester/amide bonds) or strongly alkaline (decomposition of ureido group, β-elimination of capreomycidine β-OH) conditions. However, IA and IB exhibit greater stability in neutral aqueous solutions (pH 4–8) compared to IIA and IIB [4] [6].
Table 3: Functional and Analytical Differentiation of Capreomycin Components
Component | Susceptibility to Eis Acetylation | HILIC Retention Behavior | Approximate Abundance in Mixture |
---|---|---|---|
Capreomycin IA | High (ε-NH~2~ of β-Lysine acetylated) | Elutes after IB | ~40-50% |
Capreomycin IB | High (ε-NH~2~ of β-Lysine acetylated) | Elutes before IA | ~35-45% |
Capreomycin IIA | Low | Shorter retention | ~5-10% |
Capreomycin IIB | Low | Shortest retention | ~5-10% |
Solubility and Polarity:Capreomycin IA is highly hydrophilic, reflected by its low calculated partition coefficient (Log P ≈ -9.6). It is readily soluble in water (>50 mg/mL) but practically insoluble in most organic solvents (ethanol, acetone, chloroform, ethyl acetate) [6] [7]. This extreme polarity stems from its multiple amine groups (pKa values: 6.2, 8.2, 10.1, 13.3), guanidino functions, and carbohydrate-like hydroxyl groups [6].
Stability Profile:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4